Superior Tolerability: 4-fold Improvement in Therapeutic Index vs. Protoveratrine A
Protoveratrine B exhibits a statistically significant dissociation between hypotensive and emetic potency compared to protoveratrine A. In a direct head-to-head study, tolerance ratios were determined by comparing the largest non-emetic dose of protoveratrine B to the emetic dose of protoveratrine A, adjusted for their relative hypotensive potencies (B is 82% as potent as A on a weight basis) [1]. The adjusted tolerance ratio shows that protoveratrine B was approximately 4 times better tolerated than protoveratrine A (p < 0.001) [1]. This quantitative difference in therapeutic index is not a class effect, as other alkaloids like protoveratrine A, Veralba, and Unitensen demonstrated no dissociation between hypotensive and emetic activity [2].
| Evidence Dimension | Adjusted Tolerance Ratio (non-emetic vs. emetic dose ratio) |
|---|---|
| Target Compound Data | Protoveratrine B: tolerance ratio = 1.0 (set as standard), p < 0.001 vs. Protoveratrine A |
| Comparator Or Baseline | Protoveratrine A: tolerance ratio ≈ 0.25 relative to Protoveratrine B |
| Quantified Difference | Protoveratrine B is approximately 4-fold better tolerated than Protoveratrine A (p < 0.001) |
| Conditions | Intravenous administration in hypertensive human subjects; logarithmic dose-response analysis |
Why This Matters
For hypertension research models, protoveratrine B's 4-fold wider therapeutic index enables hypotensive studies at doses that do not trigger confounding emetic side effects, a critical advantage absent in protoveratrine A.
- [1] Winer, B.M. (1960). Comparative Studies of Protoveratrine A and Protoveratrine B Intravenously in Hypertensive Man. Circulation, 22, 1074-1082. DOI: 10.1161/01.CIR.22.6.1074. View Source
- [2] Swiss, E.D., & Maison, G.L. (1953). Cardiovascular, Emetic and Pharmacodynamic Properties of Certain Veratrum Alkaloids. Journal of Pharmacology and Experimental Therapeutics, 107(3), 261-271. View Source
